![molecular formula C14H17NO B13207828 3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13207828.png)
3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a cyclopropyl group, a phenyl group, and an oxa-azabicycloheptane core. The molecular formula of this compound is C14H17NO, and it has a molecular weight of 215.29 g/mol .
Méthodes De Préparation
The synthesis of 3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane can be achieved through various synthetic routes. One common method involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . This reaction typically requires specific reaction conditions, including controlled temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Analyse Des Réactions Chimiques
3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropyl and phenyl groups, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: This compound may be used in the development of new biochemical assays or as a probe to study biological pathways.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The cyclopropyl and phenyl groups may facilitate binding to enzymes or receptors, while the oxa-azabicycloheptane core can influence the compound’s overall stability and reactivity. Detailed studies on its mechanism of action are limited, but it is likely that this compound modulates biological activity through its unique structural features .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane include:
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound shares the oxa-azabicycloheptane core but has different substituents, leading to variations in reactivity and applications.
7-Azabicyclo[4.1.0]heptane:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H17NO |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
3-cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C14H17NO/c1-2-4-11(5-3-1)14-8-9-15(12-6-7-12)10-13(14)16-14/h1-5,12-13H,6-10H2 |
Clé InChI |
BXENOLFXUWXSMX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCC3(C(C2)O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


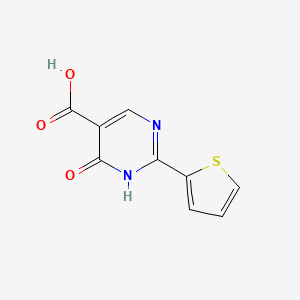
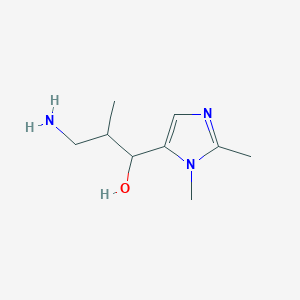
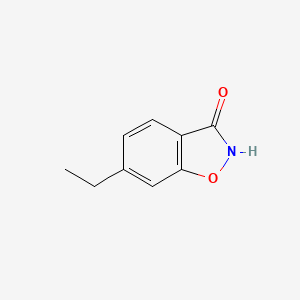
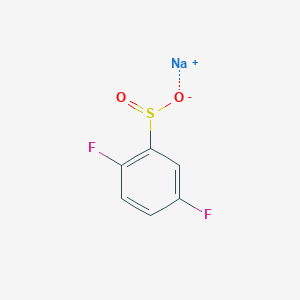
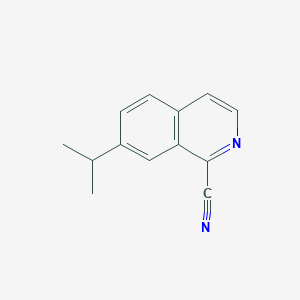
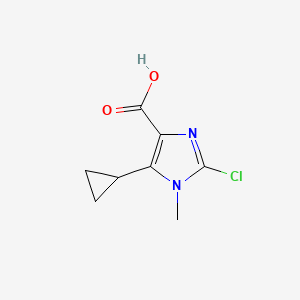
![3-[(2-Methylpropyl)amino]benzonitrile](/img/structure/B13207796.png)

![1-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-2-azaspiro[3.4]octane](/img/structure/B13207801.png)
![3-[(3,4-Difluorobenzoyl)amino]propanoic acid](/img/structure/B13207806.png)
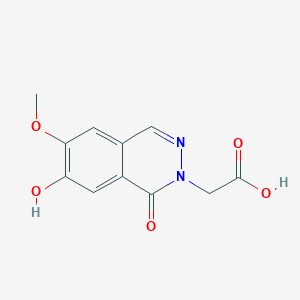
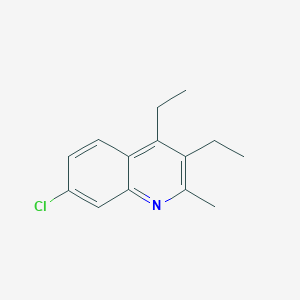
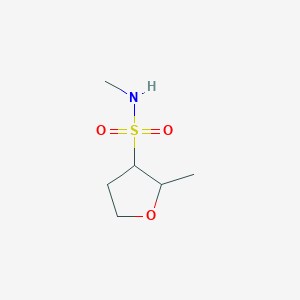
![4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207823.png)
